molecular formula C4H6N4O B1223030 4,5-Diaminopyrimidin-2-ol CAS No. 23899-73-2

4,5-Diaminopyrimidin-2-ol

Cat. No.: B1223030
CAS No.: 23899-73-2
M. Wt: 126.12 g/mol
InChI Key: ZOAGFDYQEMSRDR-UHFFFAOYSA-N
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Description

4,5-Diaminopyrimidin-2-ol (DAP) is an organic compound that has been used in numerous scientific research applications. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is used in a variety of biochemical and physiological experiments. DAP is a useful tool for studying various aspects of cellular metabolism, and its versatility has made it popular among scientists.

Scientific Research Applications

1. Inhibitors of Dihydrofolate Reductase (DHFR)

Research has shown that derivatives of 4,5-diaminopyrimidin-2-ol, specifically 2,4-diaminopyrimidines, are effective as inhibitors of DHFR. These compounds are synthesized using various secondary amines and have been found to be highly active against enzymes derived from both TMP-sensitive and TMP-resistant Streptococcus pneumoniae. Some of these derivatives possess appreciable selectivity for the bacterial enzyme over the human enzyme (Wyss et al., 2003).

2. Fluorescent Sensors and Logic Gate Applications

Pyrimidine-based derivatives, including those synthesized from this compound, have been developed as fluorescent sensors for metal ions. These compounds have shown potential in mimicking logic gate operations and could be used in various scientific and industrial applications. The addition of specific metal ions to these sensors leads to changes in their fluorescence, indicating potential use in detecting specific substances (Gupta et al., 2016).

3. Nonhomologous DNA End Joining Inhibition for Cancer Therapy

Compounds synthesized from this compound have been identified as inhibitors of nonhomologous end joining, a major DNA double-strand break repair pathway. These derivatives have shown potential in inducing cancer cell death and could be developed as cancer therapeutics. They have been observed to cause cell cycle arrest and accumulation of double-strand breaks in cells (Ray et al., 2022).

4. Optical Limiting Behavior and Nonlinear Optical Properties

This compound derivatives have been investigated for their nonlinear optical properties. These studies have revealed significant nonlinear refraction and absorption, indicating potential applications in optical limiting devices. Such properties are critical in the development of materials for protecting sensitive optical components from damage by intense light sources (Yaglioglu et al., 2008).

5. Antifolate and Antitumor Activity

Research has indicated that certain derivatives of this compound have significant antifolate and antitumor activities. These compounds inhibit enzymes like dihydrofolate reductase and thymidylate synthase, making them potential candidates for cancer treatment. The synthesis and evaluation of these compounds have shown promising results in inhibiting the growth of various tumor cell lines (Gangjee et al., 2000; 2005; 2007).

Future Directions

Future research directions could involve the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Additionally, the development of new therapeutic agents with anticancer activities could be another potential direction .

Biochemical Analysis

Biochemical Properties

4,5-Diaminopyrimidin-2-ol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and repair . The compound’s interaction with dihydrofolate reductase inhibits the enzyme’s activity, leading to a decrease in tetrahydrofolate production.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of dihydrofolate reductase disrupts the folate pathway, leading to reduced DNA synthesis and repair . This disruption can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, this compound has been shown to affect cell signaling pathways by modulating the activity of kinases and phosphatases involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydrofolate reductase, where it competes with the enzyme’s natural substrate, dihydrofolate . This competitive inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical cofactor in the synthesis of purines and thymidylate . The resulting depletion of tetrahydrofolate disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can induce sustained inhibition of dihydrofolate reductase, leading to prolonged effects on cellular function . The compound’s efficacy may decrease over time due to degradation and the development of resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity . At higher doses, this compound can induce toxic effects, including bone marrow suppression, gastrointestinal disturbances, and hepatotoxicity . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to reduced synthesis of purines and thymidylate . The compound’s interaction with dihydrofolate reductase also affects the levels of other metabolites in the folate pathway, potentially impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its efficacy and toxicity, depending on the concentration and duration of exposure .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAGFDYQEMSRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23899-73-2
Record name 4,5-diamino-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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